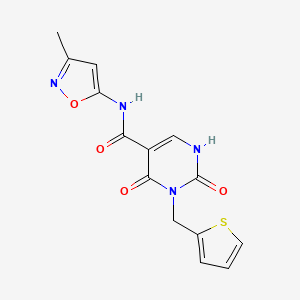

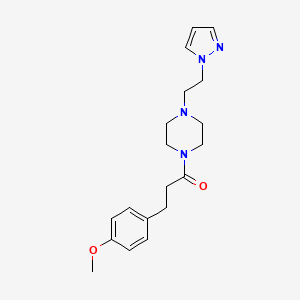

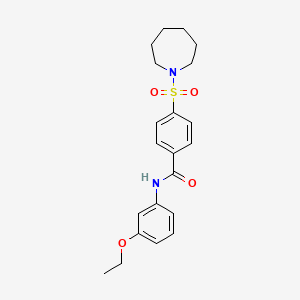

Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate and related compounds involves multiple steps, starting from readily available reagents. An efficient approach for synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, has been proposed, demonstrating an overall yield of 80.2%. This method utilizes benzyl chloride, sodium borohydride, and Pd/C catalyst for key steps in the synthesis process, highlighting the compound's accessibility and potential for scale-up in industrial applications (Chen Xin-zhi, 2011).

Molecular Structure Analysis

The molecular and crystal structure of this compound derivatives has been characterized through X-ray crystallographic analysis and DFT studies. These analyses provide insights into the stabilization of the molecule by intramolecular hydrogen bonds, critical for understanding its reactivity and interaction with biological targets (N. Çolak, A. Karayel, K. Buldurun, N. Turan, 2021).

Chemical Reactions and Properties

Research on this compound focuses on its reactivity and potential as a building block for more complex molecules. For instance, its derivatives have been used in stereoselective syntheses, indicating the compound's versatility in creating chiral centers important for pharmaceutical applications (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystalline structure, are essential for determining its suitability in various applications. The crystalline structure, for example, is influenced by the compound's molecular geometry and the presence of intramolecular hydrogen bonding, which can affect its stability and reactivity.

Chemical Properties Analysis

The chemical properties of this compound, including its acidity, basicity, and reactivity towards various reagents, are crucial for its application in synthesis. Its behavior in nucleophilic substitutions and radical reactions showcases its utility as a versatile intermediate in synthesizing complex organic molecules (Hannelore Jasch, S. B. Höfling, M. Heinrich, 2012).

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives are used in stereoselective syntheses, where they react with L-selectride to produce tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. These reactions are crucial in the creation of cis isomers in quantitative yield (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

The compound also serves as an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, as demonstrated in the efficient synthesis process of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (Xin-zhi, 2011).

Molecular and Crystal Structure Analysis

- X-ray studies have revealed significant information about the molecular structure of derivatives of tert-butyl 4-oxopiperidine-1-carboxylate, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, highlighting the orientation of side chains and molecular packing in the crystal structure (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Chemical Synthesis and Industrial Applications

The compound has been used in synthesizing various piperidine derivatives, which are promising synthons for the preparation of a diverse range of piperidine derivatives. This demonstrates its versatility in chemical synthesis (Moskalenko & Boev, 2014).

It serves as a key intermediate in asymmetric syntheses, such as in the preparation of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, suggesting potential for industrial applications due to mild conditions and high yields during synthesis (Hao, Liu, Zhang, & Chen, 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3/b14-11- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMMMXHYLRYNMN-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(=CC2=CC=CC=C2)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)/C(=C\C2=CC=CC=C2)/C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2484701.png)

![1-(4-chlorophenyl)-3-[(1Z)-1-{[(2,6-dichlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2484707.png)

![1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one](/img/structure/B2484711.png)

![N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2484719.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2484720.png)